N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide
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Overview
Description
N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a chloro and iodo substituent on the phenyl ring, as well as three methoxy groups on another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-iodoaniline and 2,3,4-trimethoxybenzaldehyde.
Formation of Intermediate: The aniline undergoes a condensation reaction with the benzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.
Acrylamide Formation: The intermediate is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the final acrylamide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can form biaryl compounds.
Scientific Research Applications
N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism by which N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide
- N-(3-chloro-4-bromophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide
- N-(3-chloro-4-methylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide
Uniqueness
N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is unique due to the presence of both chloro and iodo substituents, which can significantly influence its reactivity and interactions. The combination of these substituents with the trimethoxyphenyl group provides a distinct chemical profile that can be exploited in various research applications.
Properties
IUPAC Name |
(E)-N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClINO4/c1-23-15-8-4-11(17(24-2)18(15)25-3)5-9-16(22)21-12-6-7-14(20)13(19)10-12/h4-10H,1-3H3,(H,21,22)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJULQHSSHTMTE-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)I)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)I)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClINO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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